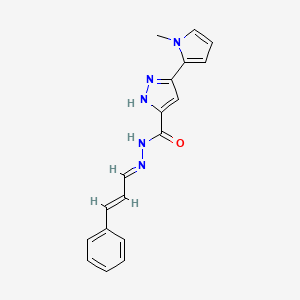![molecular formula C26H34N4O B11988724 N'-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide CAS No. 303093-87-0](/img/structure/B11988724.png)
N'-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide is a complex organic compound with the molecular formula C26H34N4O and a molecular weight of 418.587 g/mol . This compound is known for its unique structure, which includes a benzimidazole ring and a hydrazide group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of N’-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide typically involves the condensation of 3,5-ditert-butyl-4-methylbenzaldehyde with 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then refluxed for several hours, followed by cooling and crystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
N’-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N’-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with DNA and proteins, potentially leading to the inhibition of key enzymes and disruption of cellular processes. The hydrazide group can form covalent bonds with biological molecules, further enhancing its biological activity.
Comparación Con Compuestos Similares
N’-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide: This compound has a hydroxyl group instead of a methyl group, which can affect its reactivity and biological activity.
N’-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide: The presence of a sulfanyl group and an ethyl-substituted benzimidazole ring can lead to different chemical and biological properties.
Propiedades
Número CAS |
303093-87-0 |
|---|---|
Fórmula molecular |
C26H34N4O |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
N-[(E)-(3,5-ditert-butyl-4-methylphenyl)methylideneamino]-2-(2-methylbenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C26H34N4O/c1-17-20(25(3,4)5)13-19(14-21(17)26(6,7)8)15-27-29-24(31)16-30-18(2)28-22-11-9-10-12-23(22)30/h9-15H,16H2,1-8H3,(H,29,31)/b27-15+ |
Clave InChI |
RGDJLECLLHAYJM-JFLMPSFJSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1C(C)(C)C)/C=N/NC(=O)CN2C(=NC3=CC=CC=C32)C)C(C)(C)C |
SMILES canónico |
CC1=C(C=C(C=C1C(C)(C)C)C=NNC(=O)CN2C(=NC3=CC=CC=C32)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B11988654.png)

![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole;2,4,6-trinitrophenol](/img/structure/B11988673.png)
![diethyl 5-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B11988677.png)
![2,4-dibromo-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B11988683.png)
![2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11988684.png)
![N'~1~,N'~8~-bis[(E)-(4-chlorophenyl)methylidene]octanedihydrazide](/img/structure/B11988687.png)



![5-(2,5-dimethoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11988707.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988721.png)

